molecular formula C10H11F2NO B6257493 N-(3,3-difluoropropyl)benzamide CAS No. 1855641-17-6

N-(3,3-difluoropropyl)benzamide

Cat. No.: B6257493
CAS No.: 1855641-17-6
M. Wt: 199.2
InChI Key:
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Description

N-(3,3-difluoropropyl)benzamide: is an organic compound with the molecular formula C10H11F2NO It is a derivative of benzamide, where the benzamide moiety is substituted with a 3,3-difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-difluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3-difluoropropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5COCl+H2NCH2CF2CH3C6H5CONHCH2CF2CH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{NCH}_2\text{CF}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CF}_2\text{CH}_3 + \text{HCl} C6​H5​COCl+H2​NCH2​CF2​CH3​→C6​H5​CONHCH2​CF2​CH3​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-difluoropropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms in the 3,3-difluoropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3,3-difluoropropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in drug design and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties, such as increased thermal stability and resistance to degradation, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,3-difluoropropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

  • N-(3,3-difluoropropyl)acetamide
  • N-(3,3-difluoropropyl)formamide
  • N-(3,3-difluoropropyl)thiobenzamide

Comparison: N-(3,3-difluoropropyl)benzamide is unique due to the presence of the benzamide moiety, which can interact with biological targets differently compared to acetamide or formamide derivatives. The benzamide structure provides additional sites for functionalization, allowing for the design of more diverse and potent compounds.

Properties

CAS No.

1855641-17-6

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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